Nucleophilic Substitution Reactivity: Iodocyclobutane vs. Chlorocyclobutane in Liquid Ammonia
In reactions with diphenylphosphide ions in liquid ammonia, cyclobutyl chloride was found to be completely unreactive, while cyclobutyl bromide underwent substitution to yield cyclobutyldiphenylphosphine [1]. Although this study did not directly test iodocyclobutane, the established leaving-group trend (I > Br >> Cl) in nucleophilic substitutions allows for a class-level inference that iodocyclobutane is significantly more reactive than both the bromide and the unreactive chloride [1][2]. This trend is rooted in the bond dissociation energies and basicity of the halides, where iodide is a weaker base and forms a weaker bond to carbon than bromide or chloride [2].
| Evidence Dimension | Reactivity toward nucleophilic substitution (diphenylphosphide ion in liquid NH3) |
|---|---|
| Target Compound Data | Not directly tested in the study; expected to be the most reactive based on halide leaving-group trend [1][2]. |
| Comparator Or Baseline | Cyclobutyl chloride: unreactive; Cyclobutyl bromide: reactive, yields substitution product (cyclobutyldiphenylphosphine) [1]. |
| Quantified Difference | Reactivity trend: I > Br >> Cl (unreactive) [1][2]. |
| Conditions | Liquid ammonia, diphenylphosphide ions [1]. |
Why This Matters
Procurement of iodocyclobutane is essential for synthetic routes requiring facile nucleophilic displacement, as the chloro analog is inert and the bromo analog is significantly less reactive.
- [1] Nazareno, M. A., Palacios, S. M., & Rossi, R. A. (1993). Reactions of cycloalkyl chlorides and bromides with diphenylphosphide ions in liquid ammonia. Journal of Physical Organic Chemistry, 6(7), 421-426. DOI: 10.1002/poc.610060707 View Source
- [2] Bartleby. (n.d.). Reactivity of Alkyl Halides: SN2 Reactions. View Source
